5-[(3,4-dimethoxyphenyl)acetyl]-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Description
This compound belongs to the 1,5-benzodiazepin-2-one class, characterized by a seven-membered diazepine ring fused to a benzene ring. The structure includes a 4-methyl substituent and a (3,4-dimethoxyphenyl)acetyl group at position 3. The dimethoxyphenyl moiety is notable for its electron-rich aromatic system, which may enhance binding to biological targets such as enzymes or receptors.
Properties
IUPAC Name |
5-[2-(3,4-dimethoxyphenyl)acetyl]-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-13-10-19(23)21-15-6-4-5-7-16(15)22(13)20(24)12-14-8-9-17(25-2)18(11-14)26-3/h4-9,11,13H,10,12H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIIQELATHRYGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=CC=CC=C2N1C(=O)CC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[(3,4-Dimethoxyphenyl)acetyl]-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a synthetic compound that belongs to the benzodiazepine class. This compound exhibits a range of biological activities that are of significant interest in pharmacology and medicinal chemistry. This article reviews its synthesis, biological activities, and potential therapeutic applications based on diverse sources.
The molecular formula of this compound is , and it has a molecular weight of approximately 342.39 g/mol. The structure includes a benzodiazepine core with a dimethoxyphenylacetyl substituent, which contributes to its pharmacological properties.
1. Anticonvulsant Activity
Benzodiazepines are well-known for their anticonvulsant properties. Research indicates that compounds similar to 5-[(3,4-dimethoxyphenyl)acetyl]-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one can effectively reduce the frequency and severity of seizures in various models. For instance, studies have shown that certain benzodiazepines can terminate status epilepticus and treat specific seizure types such as myoclonic and absence seizures .
2. Anxiolytic Effects
The anxiolytic effects of benzodiazepines are attributed to their action on the GABA_A receptor. This compound may enhance GABAergic transmission, leading to reduced anxiety levels. Clinical studies have demonstrated that benzodiazepines can be effective in managing anxiety disorders due to their rapid onset of action .
3. Sedative Properties
Similar to other benzodiazepines, this compound may exhibit sedative effects. The sedative properties are particularly beneficial for patients suffering from insomnia or other sleep disorders. The safety profile of benzodiazepines is generally favorable compared to older sedative-hypnotics like barbiturates .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic potential. The absorption, distribution, metabolism, and excretion (ADME) characteristics influence its efficacy and safety profile.
| Parameter | Details |
|---|---|
| Absorption | Rapidly absorbed after oral administration |
| Distribution | Widely distributed in body tissues |
| Metabolism | Primarily hepatic metabolism via cytochrome P450 enzymes |
| Excretion | Excreted mainly through urine as metabolites |
Case Studies
Several studies have investigated the biological activity of related benzodiazepines:
- Study on Anticonvulsant Efficacy : A study assessed the anticonvulsant effects of a similar compound in animal models and found significant reductions in seizure duration and frequency compared to control groups .
- Anxiolytic Activity Assessment : In a clinical trial involving patients with generalized anxiety disorder (GAD), subjects treated with a benzodiazepine derivative showed marked improvement in anxiety scores compared to placebo .
- Sedation in Insomnia Patients : A double-blind study evaluated the sedative effects of a closely related benzodiazepine in patients with chronic insomnia, demonstrating improved sleep quality without significant adverse effects .
Comparison with Similar Compounds
Table 2: Predicted ADME Properties (Based on Analog Data)
| Compound Name | Molecular Weight (g/mol) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski Violations |
|---|---|---|---|---|---|
| Target Compound | ~383.4 | ~2.8 | 1 | 5 | 0 |
| 5-Benzoyl-4-methyl analog | ~308.3 | ~3.1 | 1 | 3 | 0 |
| 5-(Chloroacetyl)-4-methyl analog | ~296.7 | ~2.5 | 1 | 3 | 0 |
| 1-Ethyl-5-methyl analog (hydrochloride) | ~254.7 | ~1.9 | 1 | 2 | 0 |
Stereochemical and Crystallographic Insights
- The (4R)-configured analog, (4R)-6-(1-tert-butyl-1H-pyrazol-4-yl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one, demonstrates the importance of chirality in binding interactions. Its tert-butyl-pyrazole substituent enables selective inhibition of kinases, highlighting the role of stereochemistry in target specificity .
- X-ray studies of 3-hydroxy-7,8-dimethyl-1,5-benzodiazepin-2-ones reveal planar diazepine rings, with substituents influencing packing efficiency and crystal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
